molecular formula C16H17N3O3 B3017557 N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2201727-74-2

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide

货号 B3017557
CAS 编号: 2201727-74-2
分子量: 299.33
InChI 键: HOKYQVLBCRLZPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been shown to have significant therapeutic potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the prevention of organ transplant rejection.

作用机制

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of JAK3, which is a key component of the signaling pathways of cytokines and growth factors. JAK3 is activated by the binding of cytokines to their receptors, leading to the phosphorylation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. The activation of JAK3 and its downstream signaling pathways is involved in the proliferation and differentiation of immune cells, as well as the production of pro-inflammatory cytokines. By inhibiting JAK3, this compound reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a decrease in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, by immune cells. In vivo studies have shown that this compound reduces the severity of autoimmune diseases, such as rheumatoid arthritis and psoriasis, in animal models. Clinical trials have demonstrated that this compound is effective in reducing the signs and symptoms of rheumatoid arthritis and psoriasis in patients, as well as in preventing organ transplant rejection.

实验室实验的优点和局限性

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide has several advantages and limitations for lab experiments. One advantage is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in immune cell signaling and cytokine production. Another advantage is its potency, which allows for the use of lower concentrations of the drug in experiments. One limitation is its solubility, which can make it difficult to use in certain experimental systems. Another limitation is its potential off-target effects, which can complicate the interpretation of experimental results.

未来方向

There are several future directions for the research and development of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide. One direction is the development of more potent and selective JAK3 inhibitors, which can have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of JAK3 in other diseases, such as cancer and neurological disorders, where JAK3 signaling may play a role. Additionally, the development of new formulations and delivery methods for this compound may improve its solubility and bioavailability, making it more effective in the treatment of autoimmune diseases and other disorders.

合成方法

The synthesis of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide involves several steps, starting with the reaction of 2-cyclopropyl-4-nitrophenol with ethyl oxalyl chloride to form 2-cyclopropyl-4-oxo-1,3-dihydrobenzoxazole. This intermediate is then reacted with 2-aminopropanoic acid to form N-(2-cyclopropyl-1,3-benzoxazol-6-yl)-3-aminopropanoic acid. The final step involves the acylation of the amine group with prop-2-enoyl chloride to form the desired product, this compound.

科学研究应用

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In vitro studies have shown that this compound is a potent inhibitor of JAK3, with an IC50 value of 10 nM. JAK3 is predominantly expressed in immune cells, and its inhibition by this compound leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This makes this compound a promising drug candidate for the treatment of autoimmune diseases, where an overactive immune system is responsible for the pathogenesis of the disease.

属性

IUPAC Name

N-(2-cyclopropyl-1,3-benzoxazol-6-yl)-3-(prop-2-enoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-2-14(20)17-8-7-15(21)18-11-5-6-12-13(9-11)22-16(19-12)10-3-4-10/h2,5-6,9-10H,1,3-4,7-8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKYQVLBCRLZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1=CC2=C(C=C1)N=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。